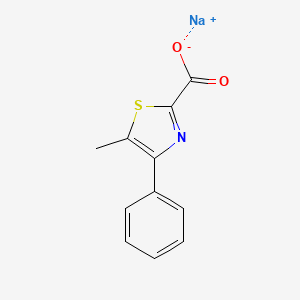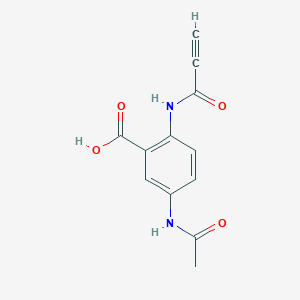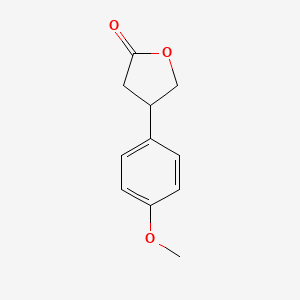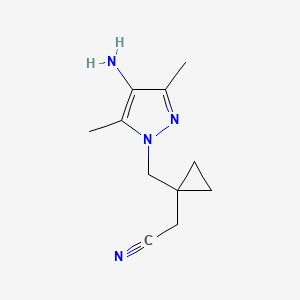
4,4-Dimethylcyclohexane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylcyclohexane-1-sulfonyl fluoride is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcyclohexane-1-sulfonyl fluoride typically involves the reaction of 4,4-Dimethylcyclohexanone with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethylcyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylcyclohexane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4-Dimethylcyclohexane-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic residues in target proteins. This interaction typically occurs at the active site of enzymes, leading to irreversible inhibition. The sulfonyl fluoride group reacts with serine, lysine, or tyrosine residues, forming stable adducts that block enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethylcyclohexane-1-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of fluoride.
Benzene sulfonyl fluoride: Another sulfonyl fluoride compound used in similar applications but with a benzene ring instead of a cyclohexane ring.
Uniqueness: 4,4-Dimethylcyclohexane-1-sulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and stability compared to other sulfonyl fluorides. Its cyclohexane ring provides steric hindrance, influencing its reactivity and making it a valuable tool in selective chemical modifications .
Eigenschaften
Molekularformel |
C8H15FO2S |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4,4-dimethylcyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C8H15FO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
WMLMRTBIMHXGOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)S(=O)(=O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


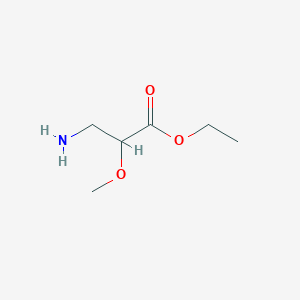
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)
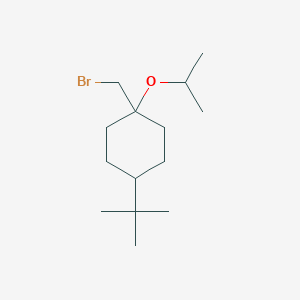


![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
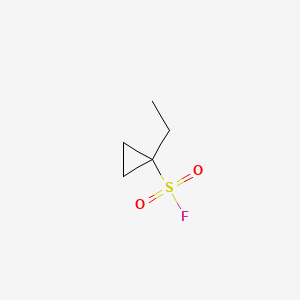
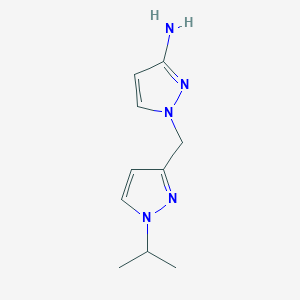
![4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
